Ethyl (1-hydroxypropan-2-yl)carbamate

Description

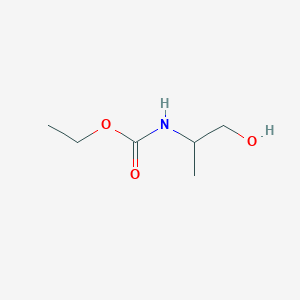

Ethyl (1-hydroxypropan-2-yl)carbamate is a chemical compound with the molecular formula C6H13NO3. It is a type of carbamate, which is a class of compounds derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Properties

CAS No. |

74877-63-7 |

|---|---|

Molecular Formula |

C6H13NO3 |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

ethyl N-(1-hydroxypropan-2-yl)carbamate |

InChI |

InChI=1S/C6H13NO3/c1-3-10-6(9)7-5(2)4-8/h5,8H,3-4H2,1-2H3,(H,7,9) |

InChI Key |

RKYXSMCBIDZVQU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC(C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (1-hydroxypropan-2-yl)carbamate can be synthesized through several methods. One common method involves the reaction of ethyl chloroformate with 1-amino-2-propanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry

1.1. Enzyme Inhibition

Ethyl (1-hydroxypropan-2-yl)carbamate has been investigated for its potential as an inhibitor of specific enzymes, particularly butyrylcholinesterase (BChE). Research indicates that certain carbamate derivatives exhibit selective inhibition of BChE, which is crucial in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition potency of these compounds is often measured by their IC50 values, with some derivatives showing significantly higher efficacy than established drugs like rivastigmine .

1.2. Drug Development

The compound serves as a valuable intermediate in the synthesis of pharmaceuticals. For instance, it has been utilized in the preparation of sacubitril, a medication used in heart failure management. The synthesis process involves converting this compound into more complex structures that ultimately yield therapeutic agents .

Agricultural Applications

2.1. Pesticides and Herbicides

Carbamate compounds are widely used in agriculture as pesticides and herbicides due to their ability to inhibit acetylcholinesterase, an enzyme critical for nerve function in pests. This compound may contribute to the development of safer and more effective agricultural chemicals that target specific pests while minimizing environmental impact.

2.2. Soil Health Improvement

Research has indicated that carbamates can enhance soil health by promoting beneficial microbial activity. This compound could potentially be formulated into products aimed at improving soil fertility and crop yield through its effects on soil microbiota .

Material Science

3.1. Polymer Synthesis

This compound can act as a monomer or additive in polymer synthesis, contributing to the development of biodegradable plastics and other sustainable materials. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it suitable for various applications in packaging and construction .

3.2. Coatings and Adhesives

The compound's chemical properties allow it to be utilized in formulating coatings and adhesives that require specific performance characteristics, such as durability and resistance to environmental degradation.

Case Study 1: Neuroprotective Agents

A study focused on the development of novel carbamate-based inhibitors for BChE demonstrated that derivatives of this compound exhibited promising neuroprotective effects in vitro, suggesting potential applications in treating cognitive impairments associated with Alzheimer's disease .

Case Study 2: Sustainable Agriculture

Research conducted on the use of carbamates in agricultural practices showed that formulations containing this compound improved pest control efficiency while reducing the need for more toxic alternatives, thereby enhancing sustainable farming practices .

Mechanism of Action

The mechanism of action of ethyl (1-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming stable carbamate-enzyme complexes. This interaction can modulate the activity of the enzyme and affect various biochemical pathways .

Comparison with Similar Compounds

Ethyl (1-hydroxypropan-2-yl)carbamate can be compared with other carbamates such as:

Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group.

tert-Butyl carbamate: Contains a tert-butyl group, making it more sterically hindered.

Phenyl carbamate: Has a phenyl group, which introduces aromaticity and affects its reactivity.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and solubility properties. Its hydroxyl group allows for hydrogen bonding, enhancing its solubility in polar solvents, while the ethyl carbamate moiety provides stability and reactivity in various chemical reactions .

Biological Activity

Ethyl (1-hydroxypropan-2-yl)carbamate, also known as ethyl carbamate or urethane, is a compound with significant biological activity. This article explores its mechanisms of action, applications in research and industry, and relevant case studies demonstrating its biological effects.

This compound is characterized by its ability to interact with various enzymes in biological systems. Its mechanism of action primarily involves the formation of stable carbamate-enzyme complexes, which can inhibit enzyme activity and modulate biochemical pathways. This inhibition can lead to various physiological effects depending on the target enzyme involved.

Key Properties:

- Molecular Formula : CHNO

- Molecular Weight : 131.15 g/mol

- CAS Number : 74877-63-7

Biological Applications

This compound has been utilized in several biological and industrial applications:

- Enzyme Mechanisms : It serves as a substrate in biochemical assays, aiding in the study of enzyme kinetics and mechanisms.

- Polymer Production : The compound is involved in synthesizing polymers, resins, and coatings, showcasing its utility beyond biological contexts.

- Pharmaceutical Research : It has been investigated as a potential inhibitor for enzymes like monoacylglycerol lipase (MAGL), which plays a role in various disorders including pain and inflammation .

Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of this compound on cholinesterase activity demonstrated that the compound acts as a slow substrate for acetylcholinesterase (AChE). The results indicated that it forms a carbamylated complex with AChE, which is hydrolyzed at a slower rate compared to acylated forms, leading to prolonged inhibition of enzyme activity .

Study 2: Antimicrobial Activity

Research exploring compounds derived from Photorhabdus species found that derivatives similar to this compound exhibited antimicrobial properties against various pathogens. The study highlighted the potential for these compounds to serve as novel antimicrobial agents .

Table 1: Biological Activities of this compound

Research Findings

Recent studies have emphasized the diverse biological activities associated with this compound. Its role in enzyme inhibition has been particularly noted in pharmacological research aimed at developing new therapeutic agents for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Additionally, ongoing research into its structural analogs continues to reveal potential applications in drug development and synthetic biology. The compound's ability to form stable complexes with enzymes makes it an attractive candidate for further exploration in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.